molecular formula C9H16O2Sn B14760847 Triethyl[(prop-2-ynoyl)oxy]stannane CAS No. 1520-84-9

Triethyl[(prop-2-ynoyl)oxy]stannane

Cat. No.: B14760847
CAS No.: 1520-84-9
M. Wt: 274.93 g/mol
InChI Key: DLOKDHOEWWOICL-UHFFFAOYSA-M
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Description

Triethyl[(prop-2-ynoyl)oxy]stannane is an organotin compound with the molecular formula C9H18OSn. This compound is characterized by the presence of a tin atom bonded to a prop-2-ynoyl group and three ethyl groups. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl[(prop-2-ynoyl)oxy]stannane can be synthesized through the reaction of triethyltin chloride with prop-2-yn-1-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

(C2H5)3SnCl+HCCCH2OH(C2H5)3SnOCH2CCH+HCl\text{(C}_2\text{H}_5)_3\text{SnCl} + \text{HC}\equiv\text{CCH}_2\text{OH} \rightarrow \text{(C}_2\text{H}_5)_3\text{SnOCH}_2\text{C}\equiv\text{CH} + \text{HCl} (C2​H5​)3​SnCl+HC≡CCH2​OH→(C2​H5​)3​SnOCH2​C≡CH+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Triethyl[(prop-2-ynoyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Triethyl[(prop-2-ynoyl)oxy]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Used in the production of polymers and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of triethyl[(prop-2-ynoyl)oxy]stannane involves its interaction with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The compound can act as a catalyst in organic reactions, promoting the formation of new bonds and the rearrangement of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Triethyl[(prop-2-ynoyl)oxy]silane: Similar structure but with silicon instead of tin.

    Tributyl[(prop-2-ynoyl)oxy]stannane: Similar structure but with butyl groups instead of ethyl groups.

    Triethyl[(prop-2-ynoyl)oxy]germane: Similar structure but with germanium instead of tin.

Uniqueness

Triethyl[(prop-2-ynoyl)oxy]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity. The compound’s ability to form strong bonds with carbon and oxygen makes it valuable in various chemical reactions and industrial applications.

Properties

CAS No.

1520-84-9

Molecular Formula

C9H16O2Sn

Molecular Weight

274.93 g/mol

IUPAC Name

triethylstannyl prop-2-ynoate

InChI

InChI=1S/C3H2O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1H,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

DLOKDHOEWWOICL-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)OC(=O)C#C

Origin of Product

United States

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